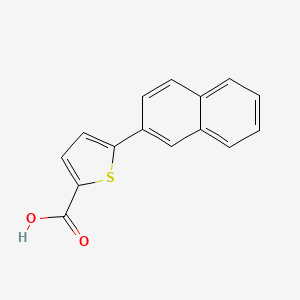

5-Naphthalen-2-yl-thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

While specific chemical reactions involving 5-Naphthalen-2-yl-thiophene-2-carboxylic acid were not found in the available resources, thiophene derivatives are known to participate in a variety of reactions. For instance, they can undergo condensation reactions, such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis

5-Naphthalen-2-yl-thiophene-2-carboxylic acid has a molecular weight of 254.30 and a molecular formula of C15H10O2S . Additional physical and chemical properties were not found in the available resources.科学的研究の応用

Medicinal Chemistry: Synthesis of Bioactive Molecules

5-Naphthalen-2-yl-thiophene-2-carboxylic acid serves as a versatile precursor in the synthesis of various bioactive molecules. Its carboxylic acid group can undergo activation and subsequent coupling with amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, and other derivatives. These transformations are fundamental in the development of new pharmaceuticals, where the thiophene ring is often incorporated due to its electron-rich nature, which can enhance binding interactions with biological targets .

Materials Science: Organic Semiconductors

In the realm of organic electronics, thiophene derivatives are key components due to their excellent charge transport properties. 5-Naphthalen-2-yl-thiophene-2-carboxylic acid can be polymerized or copolymerized to create organic semiconductors with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The naphthalene moiety contributes to the rigidity and planarity of the resulting polymers, which is crucial for efficient charge mobility .

Environmental Science: Sensing and Detection

This compound’s unique structure makes it suitable for the development of chemical sensors. When incorporated into polymers or as part of a sensing array, it can interact with various environmental pollutants, changing its optical or electrical properties in response to the presence of specific contaminants. This allows for the detection and quantification of harmful substances in the environment, contributing to pollution monitoring and control efforts .

Analytical Chemistry: Chromatographic Standards

Due to its well-defined structure and purity, 5-Naphthalen-2-yl-thiophene-2-carboxylic acid can be used as a chromatographic standard. It helps in calibrating and validating analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), ensuring the accuracy and reliability of analytical results in various research and quality control laboratories .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, thiophene derivatives are explored for their potential enzyme inhibitory activities. By modifying the thiophene core with various substituents, researchers can investigate the structure-activity relationships (SAR) and identify compounds that can modulate the activity of enzymes implicated in diseases. This compound, with its naphthalene and thiophene rings, could serve as a lead structure for the design of enzyme inhibitors .

Pharmacology: Drug Delivery Systems

The carboxylic acid functionality of 5-Naphthalen-2-yl-thiophene-2-carboxylic acid allows for the conjugation with drug molecules or the formation of prodrugs. These conjugates can be designed to improve the solubility, stability, and bioavailability of therapeutic agents. Additionally, the compound’s aromatic system may facilitate passive diffusion across biological membranes, enhancing drug delivery to target tissues .

将来の方向性

One potential future direction for research involving 5-Naphthalen-2-yl-thiophene-2-carboxylic acid and similar compounds is in the field of insecticide resistance. For instance, a study found that boronic acid inhibitors of the carboxylesterase αE7, a common enzyme that confers resistance to organophosphates in insects, could be used to restore the effectiveness of these insecticides .

特性

IUPAC Name |

5-naphthalen-2-ylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2S/c16-15(17)14-8-7-13(18-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFJEHHQCQTQMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(S3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Naphthalen-2-yl-thiophene-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568909.png)

![2-Chloro-1-spiro[2.4]heptan-6-ylethanone](/img/structure/B2568914.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2568915.png)

![N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide](/img/structure/B2568917.png)

![1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2568918.png)

![1-(2-chloro-4-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2568919.png)